molecular formula C17H19NS2 B1240223 Dithiaden

Dithiaden

Cat. No.: B1240223
M. Wt: 301.5 g/mol
InChI Key: ZLJLUTCIUOCIQM-OVCLIPMQSA-N
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Preparation Methods

The synthesis of Dithiaden involves the formation of a thieno2,3-cbenzothiepin structure. The synthetic route typically includes the reaction of thieno2,3-cbenzothiepin with N,N-dimethylpropan-1-amine under specific conditions to yield this compound . Industrial production methods are not extensively documented, but the synthesis generally follows similar organic chemistry principles involving controlled reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Dithiaden undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Mechanism of Action

Properties

Molecular Formula

C17H19NS2

Molecular Weight

301.5 g/mol

IUPAC Name

(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine

InChI

InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+

InChI Key

ZLJLUTCIUOCIQM-OVCLIPMQSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2

SMILES

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2

Canonical SMILES

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2

Synonyms

dithiaden
dithiadene
dithiadene hydrochloride
dithiadene sulfate (1:1)
dithiadene, (E)-isomer
dithiadene, (Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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